1,4-Diphenylbutan-1-amine hydrochloride
Description
The exact mass of the compound this compound is 261.1284273 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-diphenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOVGZVXRPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585834 | |
| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74533-88-3, 101286-41-3 | |
| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diphenylbutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization and Significance Within Amine Chemistry and Synthetic Methodologies
The 1,4-diphenylbutan-1-amine hydrochloride scaffold holds a significant position in the realm of amine chemistry due to its structural features, which include a primary amine and two phenyl groups separated by a flexible butyl chain. This unique combination of functionalities makes it a valuable building block and target molecule in various synthetic endeavors.
The presence of the primary amine group is of paramount importance, as amines are a cornerstone of organic chemistry and are prevalent in a vast array of biologically active molecules and functional materials. The reactivity of the amine allows for a multitude of chemical transformations, including acylation, alkylation, and the formation of imines, making it a versatile handle for molecular elaboration.
The diphenylbutylamine scaffold is particularly relevant in the context of developing new synthetic methodologies. The synthesis of such molecules often involves key chemical transformations that are fundamental to modern organic chemistry. One of the most prominent methods for the synthesis of 1,4-diphenylbutan-1-amine and its derivatives is reductive amination . youtube.comwikipedia.orgmasterorganicchemistry.com This powerful reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
The general scheme for reductive amination to produce a primary amine like 1,4-diphenylbutan-1-amine would typically involve the reaction of a suitable ketone precursor with ammonia (B1221849), followed by reduction. The choice of reducing agent is crucial for the success of this one-pot reaction, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.com
| Reducing Agent | Key Characteristics | Typical Reaction Conditions |
|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over ketones and aldehydes. masterorganicchemistry.com | Mildly acidic (pH ~5-6) to facilitate imine formation. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Less toxic alternative to NaBH3CN, also selective for imines. masterorganicchemistry.com | Often used in aprotic solvents like dichloromethane. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | "Green" chemistry approach, avoids stoichiometric metal hydrides. wikipedia.org | Requires a pressure-resistant reactor and careful handling of the catalyst. |
The significance of the diphenylbutylamine scaffold also extends to the field of asymmetric synthesis. The chiral center at the carbon atom bearing the amine group in 1,4-diphenylbutan-1-amine makes it a target for enantioselective synthesis. The development of catalytic asymmetric methods to produce single enantiomers of such chiral amines is a major focus of contemporary research, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.govresearchgate.net
Historical Trajectory of Academic Research on Diphenylbutylamine Scaffolds
Regioselective and Stereoselective Synthesis Strategies for this compound and its Analogues
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 1,4-Diphenylbutan-1-amine. The presence of a chiral center at the C1 position necessitates the use of asymmetric synthesis techniques to obtain the desired enantiomer.
Chiral Reductive Amination Approaches for Diphenylbutylamine Derivatives
Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds. nih.govprinceton.edu The enantioselective variant of this reaction allows for the direct formation of chiral amines. nih.gov This one-pot process typically involves the reaction of a ketone with an amine in the presence of a chiral catalyst and a reducing agent. nih.govmdpi.com
The synthesis of 1,4-Diphenylbutan-1-amine via this method would start from 1,4-diphenylbutan-1-one. The choice of the chiral catalyst is crucial for achieving high enantioselectivity. Chiral phosphoric acids have emerged as effective organocatalysts for this transformation. nih.gov These catalysts activate the intermediate imine towards reduction by a Hantzsch ester, a common hydride donor in organocatalytic reductions.
| Catalyst/Reagent | Ketone Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Phosphoric Acid | Acetophenone | p-Anisidine | High | up to 95% |
| Ir/f-spiroPhos Complex | N-Boc-protected amino ketones | Intramolecular | High | up to 97% |
This table presents representative data for enantioselective reductive amination of ketones, demonstrating the potential of these methods for the synthesis of chiral amines like 1,4-Diphenylbutan-1-amine. nih.govnih.gov
Asymmetric Catalysis in the Construction of Chiral Amine Scaffolds
Transition metal-catalyzed asymmetric synthesis provides another powerful avenue for the construction of chiral amines. mdma.ch Catalysts based on rhodium, iridium, and palladium have been extensively studied for their ability to effect highly enantioselective transformations. mdma.chnih.govrsc.org In the context of 1,4-Diphenylbutan-1-amine synthesis, asymmetric hydrogenation of a suitable prochiral imine precursor is a key strategy.
The development of chiral ligands is central to the success of asymmetric catalysis. Chiral diene ligands, for instance, have been successfully employed in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to unsaturated esters, a reaction that can be adapted to build the carbon skeleton of diphenylbutylamine derivatives. nih.gov Iridium complexes, often used for hydroamination reactions, can also be rendered chiral to achieve enantioselectivity. nih.gov
| Metal Catalyst | Chiral Ligand | Reaction Type | Substrate Type | Enantiomeric Excess (ee %) |
| Rhodium | Chiral Diene | 1,4-Addition | Unsaturated Esters | High |
| Iridium | f-spiroPhos | Reductive Amination | Amino Ketones | up to 97% |
| Palladium | Chiral Phosphine | Reductive Amination | Cycloaliphatic Ketones | High |
This table illustrates the application of various chiral transition metal catalysts in asymmetric reactions relevant to the synthesis of chiral amines. nih.govrsc.orgnih.gov
Enantioselective Routes via Chiral Auxiliaries and Ligands in Diphenylbutylamine Synthesis
The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.
For the synthesis of 1,4-Diphenylbutan-1-amine, a chiral auxiliary could be attached to the nitrogen atom of an ammonia (B1221849) equivalent, which is then reacted with a derivative of 1,4-diphenylbutane. For example, pseudoephedrine can serve as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The α-proton of this amide can be deprotonated to form a chiral enolate, which can then react with an electrophile. The stereochemistry of the addition is controlled by the chiral auxiliary. wikipedia.org
Another approach involves the use of chiral ligands that are not part of a metal complex but can influence the stereochemistry of a reaction. For instance, chiral primary amines can be used to resolve racemic mixtures of nitroepoxides through a dynamic kinetic asymmetric transformation, leading to the formation of single enantiomer chiral diamines. nih.gov
| Chiral Auxiliary/Ligand | Application | Stereochemical Control |
| Pseudoephedrine | Asymmetric alkylation of amides | High diastereoselectivity |
| (R)-BINOL | Asymmetric synthesis of terpenes | Moderate enantiomeric excess |
| Chiral Primary Amines | Dynamic kinetic resolution | High enantiomeric ratio (>95:5) |
This table summarizes the use of different chiral auxiliaries and ligands in asymmetric synthesis, highlighting their potential for controlling stereochemistry. wikipedia.orgnih.gov
Novel Reaction Pathways for Carbon-Nitrogen Bond Formation in the Diphenylbutylamine System
The formation of the carbon-nitrogen (C-N) bond is the defining step in the synthesis of amines. While reductive amination is a workhorse, ongoing research seeks to develop novel and more efficient methods for C-N bond formation. tcichemicals.comnih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines. tcichemicals.com While typically used for forming C(aryl)-N bonds, modifications of this methodology could potentially be applied to the synthesis of benzylic amines. The development of new generations of biaryl monophosphine ligands has expanded the scope of this reaction, even allowing for aqueous amination protocols. nih.gov
Mechanochemical methods, which use mechanical force to induce chemical reactions, are also emerging as a novel approach for C-N bond formation. These solvent-free reactions can be more environmentally friendly and efficient than traditional solution-phase synthesis. taltech.ee
Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cardiff.ac.uk Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Solvent-Free and Aqueous Media Syntheses of Related Amine Compounds
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under mechanochemical conditions or by simply heating the neat reactants, can significantly reduce waste and environmental impact. taltech.eersc.org For example, the direct synthesis of amides has been achieved through solvent-free methods. taltech.ee
The use of water as a solvent is another important green chemistry approach. The development of catalyst systems that are active in aqueous media allows for the replacement of hazardous organic solvents. nih.govunive.it For instance, palladium-catalyzed amination reactions have been developed that can be performed in water without the need for co-solvents. nih.gov
| Green Chemistry Approach | Reaction Type | Benefits |
| Solvent-Free Synthesis | Amidation, Diazene Synthesis | Reduced waste, simplified workup |
| Aqueous Media Synthesis | Pd-catalyzed Amination | Elimination of hazardous organic solvents |
This table highlights green chemistry approaches that can be applied to the synthesis of amines and their precursors, contributing to more sustainable chemical processes. nih.govtaltech.eersc.org
Catalyst Development for Sustainable Production of Amines
The advancement of synthetic methodologies for amines, such as this compound, is increasingly focused on the principles of green and sustainable chemistry. A significant area of this development is in the design and application of novel catalysts that are efficient, selective, reusable, and based on earth-abundant metals, thereby moving away from more traditional, less sustainable methods. semanticscholar.orgwikipedia.orgresearchgate.net
Reductive amination of carbonyl compounds stands as a robust and widely utilized method for the synthesis of primary amines. wikipedia.orgnih.gov This process typically involves the reaction of a ketone or aldehyde with ammonia in the presence of a reducing agent, often hydrogen gas, and a catalyst. The sustainability of this process is heavily dependent on the nature of the catalyst employed.
Recent research has emphasized the development of heterogeneous catalysts, which are favored for their ease of separation from the reaction mixture, leading to simplified purification processes and the potential for catalyst recycling—a key aspect of sustainable chemical production. researchgate.net Furthermore, there is a significant push towards replacing precious metal catalysts (such as platinum, palladium, and rhodium) with catalysts based on more abundant and less expensive 3d transition metals like iron, cobalt, and nickel. researchgate.netresearchgate.netnih.gov These earth-abundant metals offer a more cost-effective and environmentally benign alternative without compromising catalytic activity and selectivity. researchgate.net
Scientists have successfully developed nanostructured catalysts of these earth-abundant metals, which exhibit high activity and selectivity for the synthesis of primary amines via reductive amination. semanticscholar.orgnih.gov For instance, iron-based catalysts have been shown to be effective for the conversion of a wide range of ketones, including aryl-alkyl ketones, into their corresponding primary amines with good to excellent yields. nih.govresearchgate.netnih.gov Similarly, cobalt and nickel-based catalysts have demonstrated high efficacy and selectivity under mild reaction conditions. nih.govresearchgate.netnih.gov
These advanced catalytic systems often operate under moderate temperatures and pressures and can utilize aqueous ammonia as the nitrogen source, further enhancing the green credentials of the synthetic route. semanticscholar.orgnih.gov The catalysts are typically synthesized by impregnating a support material, such as silica or carbon, with a metal complex, followed by pyrolysis and reduction to generate active metallic nanoparticles. researchgate.netresearchgate.net The choice of support and the method of catalyst preparation are crucial in determining the catalyst's performance, including its activity, selectivity, and stability.
The following table summarizes representative research findings on the reductive amination of aryl-alkyl ketones to primary amines using sustainable, earth-abundant metal catalysts. While specific data for the synthesis of 1,4-diphenylbutan-1-amine is not detailed in these examples, the substrates are structurally analogous and demonstrate the applicability of these catalytic systems for its potential synthesis.
| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fe/(N)SiC | Acetophenone | 1-Phenylethanamine | 140 °C, 20 h, 6.5 MPa H₂, aq. NH₃ | 96 | nih.gov |
| Co-Ph@SiO₂(900) | Acetophenone | 1-Phenylethanamine | 50 °C, 20 h, 10 bar H₂, aq. NH₃ | >99 | researchgate.net |
| Ni/SiO₂ | Acetophenone | 1-Phenylethanamine | 100 °C, 24 h, 30 bar H₂, aq. NH₃ | 98 | nih.gov |
| Fe/(N)SiC | 4-Methylacetophenone | 1-(p-tolyl)ethanamine | 140 °C, 20 h, 6.5 MPa H₂, aq. NH₃ | 95 | nih.gov |
| Co-Ph@SiO₂(900) | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanamine | 50 °C, 20 h, 10 bar H₂, aq. NH₃ | 97 | researchgate.net |
| Ni/SiO₂ | 4-Fluoroacetophenone | 1-(4-fluorophenyl)ethanamine | 100 °C, 24 h, 30 bar H₂, aq. NH₃ | 96 | nih.gov |
The data presented in the table highlights the successful application of iron, cobalt, and nickel catalysts in the reductive amination of various substituted acetophenones, which are representative aryl-alkyl ketones. The high yields achieved under relatively mild conditions underscore the potential of these sustainable catalytic systems for the industrial production of primary amines. The reusability of these heterogeneous catalysts further contributes to their economic and environmental viability.
Chemical Reactivity and Derivatization of 1,4 Diphenylbutan 1 Amine Hydrochloride
Functional Group Transformations and Modulations of the Amine Moiety
The primary amine group of 1,4-Diphenylbutan-1-amine is a nucleophilic center that readily participates in various reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds. These transformations are fundamental for modifying the compound's structure and, consequently, its chemical and physical properties.
N-Alkylation and Acylation Reactions for Diphenylbutylamine Derivatives
N-Alkylation
N-alkylation of primary amines, such as 1,4-Diphenylbutan-1-amine, is a foundational method for the synthesis of secondary and tertiary amines. A common strategy involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this reaction, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The resulting metal hydride subsequently reduces the imine to the corresponding alkylated amine, with water being the only byproduct.
Ruthenium-based catalysts have demonstrated high efficiency in this transformation. For instance, a commercially available ruthenium complex can selectively alkylate a wide range of aromatic primary amines with various primary alcohols, yielding the corresponding secondary amines in high yields. rsc.org The reaction conditions are generally mild, often proceeding at room temperature to 70°C. rsc.org Given the primary amine nature of 1,4-Diphenylbutan-1-amine, it is expected to undergo similar N-alkylation reactions.
A representative set of conditions and outcomes for the N-alkylation of primary amines with alcohols, which can be extrapolated to 1,4-Diphenylbutan-1-amine, is presented below.
Table 1: Representative Catalytic N-Alkylation of Primary Amines with Alcohols
| Amine Substrate | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Aniline | Ethanol | [Ru(p-cymene)Cl2]2/dppf | NaH | Toluene | 100 | N-Ethylaniline | 95 |
| p-Anisidine | 1-Pentanol | [Ru]-3 | tBuOK | Toluene | 70 | N-(pentyl)-p-anisidine | 88 |
| Cyclohexylamine | Ethanol | Ru(OAc)2(CO)(DiPPF) | - | - | 78 | N,N-Diethylcyclohexylamine | 99 |
| Aniline | Benzyl (B1604629) Alcohol | [Ru]-3 | tBuOK | Toluene | 70 | N-Benzylaniline | 85 |
N-Acylation
N-acylation is another pivotal transformation for modifying primary amines, leading to the formation of amides. This reaction is typically achieved using acylating agents like acid chlorides or anhydrides. The reaction of a primary amine with an acyl chloride is generally vigorous and results in the formation of an N-substituted amide and the hydrochloride salt of the amine. dergipark.org.tr
Alternatively, acetic anhydride (B1165640) can be used for N-acylation, often under solvent-free conditions or in water, presenting a greener approach. researchgate.net This method has been shown to be effective for a variety of aliphatic, aromatic, and heterocyclic amines, yielding the corresponding N-acylated products in good to excellent yields. researchgate.net It is anticipated that 1,4-Diphenylbutan-1-amine would readily react with various acylating agents to produce the corresponding amides.
Below is a table summarizing typical conditions for the N-acylation of primary amines.
Table 2: Representative N-Acylation of Primary Amines
| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Acetyl Chloride | NaHCO3 | Water | Room Temp | Acetanilide | 95 |
| Benzylamine | Acetic Anhydride | None | None | Room Temp | N-Acetylbenzylamine | 98 |
| p-Nitroaniline | Acetic Anhydride | None | None | Room Temp | N-Acetyl-p-nitroaniline | 91 |
| Ethylamine | Ethanoyl Chloride | Excess Amine | Concentrated Solution | Cold | N-Ethylethanamide | High |
Oxidation and Reduction Pathways of Amine Systems
Oxidation
The amine functionality in derivatives of 1,4-Diphenylbutan-1-amine can undergo oxidation. The oxidation of secondary amines to imines is a well-established transformation. researchgate.netcardiff.ac.uk This can be achieved using various oxidizing agents, including iodosobenzene (B1197198), or through catalytic systems employing manganese or iron porphyrins. researchgate.net For instance, the oxidation of secondary amines to imines can be catalyzed by manganese(III) or iron(III) porphyrins with iodosobenzene as the oxygen donor. researchgate.net While 1,4-Diphenylbutan-1-amine is a primary amine, its N-alkylated derivatives (secondary amines) would be susceptible to such oxidation reactions to form the corresponding imines. These imines are valuable synthetic intermediates for further functionalization.
Reduction
While the primary amine in 1,4-Diphenylbutan-1-amine is already in a reduced state, the concept of reduction is relevant in the context of its derivatives. For example, amides formed via N-acylation can be reduced back to amines. The reduction of amides to amines is a fundamental transformation in organic synthesis. nih.gov A variety of reducing agents can be employed for this purpose. For instance, a catalytic system using triruthenium dodecacarbonyl and 1,1,3,3-tetramethyldisiloxane (B107390) as a reductant has been shown to be effective for the reduction of primary, secondary, and tertiary amides to their corresponding amines under mild conditions. nih.gov This allows for the temporary protection or modification of the amine functionality as an amide, followed by its regeneration.
Coupling Reactions and Complex Molecular Architecture Assembly Utilizing 1,4-Diphenylbutan-1-amine Hydrochloride as a Precursor
As a primary amine, this compound (or its free base) is a valuable precursor for constructing more complex molecules through various coupling reactions. Palladium- and rhodium-catalyzed reactions are particularly prominent in this regard.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming arylated amines. nih.gov These reactions typically involve the coupling of an amine with an aryl halide or triflate. It is expected that 1,4-Diphenylbutan-1-amine could be coupled with a variety of functionalized aryl and heteroaryl halides to generate a diverse library of N-aryl diphenylbutylamine derivatives. The use of specific ligands, such as BrettPhos and RuPhos, has been shown to provide broad scope and high efficiency for such couplings.
Rhodium-catalyzed hydroamination presents another avenue for utilizing 1,4-Diphenylbutan-1-amine in the assembly of complex structures. For instance, rhodium catalysts can facilitate the anti-Markovnikov hydroamination of terminal alkynes with primary amines to yield enamines, which can be subsequently reduced to the corresponding saturated amines. This reaction is tolerant of various functional groups, making it a versatile tool for molecular construction.
The following table illustrates the potential of primary amines as coupling partners in palladium-catalyzed C-N cross-coupling reactions.
Table 3: Representative Palladium-Catalyzed C-N Coupling of Primary Amines with Aryl Halides
| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| n-Hexylamine | 4-Chlorotoluene | Pd2(dba)3/BrettPhos | NaOtBu | Toluene | 100 | N-(n-Hexyl)-4-methylaniline | 94 |
| Aniline | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/DPEphos | NaOtBu | Toluene | 100 | N-(4-tert-Butylphenyl)aniline | 98 |
| Benzylamine | 2-Bromopyridine | Pd2(dba)3/RuPhos | K3PO4 | Dioxane | 80 | N-Benzylpyridin-2-amine | 85 |
| Primary Aliphatic Amine | Aryl Bromide | Pd(OAc)2/(rac)-BINAP | Cs2CO3 | Toluene | 100 | N-Alkylarylamine | High |
Systematic Formation of Designed Analogues and Derivatives for Structure-Reactivity Studies
The systematic modification of the 1,4-Diphenylbutan-1-amine scaffold allows for the exploration of structure-reactivity relationships. By introducing various substituents at different positions of the molecule, one can fine-tune its chemical and physical properties. For example, the synthesis of a series of N-substituted derivatives through the aforementioned N-alkylation and N-acylation reactions would allow for a systematic study of how the nature of the substituent on the nitrogen atom affects the molecule's reactivity, basicity, and other properties.
Furthermore, modifications can be made to the phenyl rings or the butane (B89635) backbone. The synthesis of 1,4-substituted 1,4-diphenylbutanes from styrene (B11656) and α-methylstyrene has been reported, providing a route to analogues with different substitution patterns on the aromatic rings. rsc.org The introduction of electron-donating or electron-withdrawing groups on the phenyl rings would be expected to influence the reactivity of the amine group through electronic effects.
While specific structure-reactivity studies on the chemical reactivity of 1,4-Diphenylbutan-1-amine analogues are not extensively documented in the reviewed literature, the principles of physical organic chemistry suggest that such modifications would have predictable effects. For instance, electron-withdrawing groups on the phenyl ring attached to the carbon bearing the amine would decrease the nucleophilicity of the amine, potentially slowing down N-alkylation and N-acylation reactions. Conversely, electron-donating groups would be expected to enhance the amine's nucleophilicity.
The generation of a library of such analogues is a standard approach in medicinal chemistry to understand how structural changes impact biological activity, a principle that is equally applicable to understanding chemical reactivity.
Mechanistic Investigations of Reactions Involving 1,4 Diphenylbutan 1 Amine Hydrochloride
Elucidation of Reaction Pathways and Transition States in Amine Synthesis and Transformation
The synthesis of 1,4-Diphenylbutan-1-amine hydrochloride can be achieved through various synthetic routes, with reductive amination of a corresponding carbonyl compound being a prominent method. frontiersin.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. youtube.commasterorganicchemistry.comnih.gov In the case of 1,4-Diphenylbutan-1-amine, the likely precursor is 1,4-diphenylbutan-1-one.
The reaction pathway for the reductive amination of 1,4-diphenylbutan-1-one with ammonia (B1221849) proceeds in a one-pot fashion under mild conditions. nih.gov The mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of 1,4-diphenylbutan-1-one. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A series of proton transfers results in the formation of a carbinolamine intermediate and a molecule of water. youtube.com
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a water molecule to form an iminium cation. This step is often the rate-determining step and can be facilitated by acidic conditions to protonate the hydroxyl group, making it a better leaving group.
Reduction: The iminium cation is then reduced to the final amine, 1,4-diphenylbutan-1-amine. masterorganicchemistry.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. youtube.commasterorganicchemistry.com The choice of reducing agent is critical, as some may also reduce the initial ketone. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone. masterorganicchemistry.com
The transition states in this reaction sequence are high-energy, short-lived structures. The transition state for the initial nucleophilic attack involves the partial formation of the C-N bond and breaking of the C=O π bond. The transition state for the dehydration step involves the partial breaking of the C-O bond and formation of the C=N double bond. For the reduction step, an open transition state model has been proposed for the reduction of the iminium intermediate by a reducing agent like trichlorosilane (B8805176) activated by a Lewis base. nih.gov
Kinetic Studies and Reaction Rate Analysis of Processes with this compound
The formation of the imine intermediate is a reversible reaction, and its rate is dependent on the pH of the reaction medium. Acidic conditions can catalyze the dehydration of the carbinolamine intermediate, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is often carried out in a weakly acidic medium (pH 4-6) to achieve an optimal rate.
The reduction of the iminium ion is typically the irreversible and product-forming step. The rate of this step is dependent on the concentration of the iminium ion and the reducing agent. The choice of reducing agent significantly impacts the reaction rate. For instance, the use of a more reactive reducing agent will lead to a faster reaction.
The table below summarizes the general influence of various parameters on the rate of reductive amination reactions.
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides molecules with higher kinetic energy, increasing the frequency and energy of collisions. |
| Concentration of Reactants | Increases | Higher concentrations lead to more frequent collisions between reactant molecules. |
| pH | Optimal range (typically 4-6) | Balances the need for carbonyl activation and amine nucleophilicity with catalysis of the dehydration step. |
| Reducing Agent | Varies | More reactive reducing agents increase the rate of the reduction step. The choice also affects selectivity. masterorganicchemistry.com |
| Catalyst | Increases | A catalyst, such as an acid or a Lewis acid, can accelerate the formation of the imine intermediate. nih.gov |
This table presents generalized trends in reductive amination reactions.
Kinetic analysis of similar reactions, such as the acylation of dibutylamine, has been shown to follow second-order kinetics. researchgate.net It is plausible that the synthesis of this compound would exhibit similar kinetic behavior.
Identification and Characterization of Reaction Intermediates in Diphenylbutylamine Chemistry
The primary reactive intermediate in the synthesis of 1,4-Diphenylbutan-1-amine via reductive amination is the iminium cation . nih.gov This intermediate is formed from the dehydration of the carbinolamine adduct of 1,4-diphenylbutan-1-one and ammonia. Reactive intermediates are typically short-lived, high-energy, and highly reactive molecules that are not present in the final products. researchgate.net
The characterization of such transient species is challenging but can be achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the signals corresponding to the iminium cation. The carbon atom of the C=N⁺ bond would exhibit a characteristic downfield shift in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: The C=N stretching vibration of the imine or iminium ion typically appears in the region of 1690-1640 cm⁻¹. The disappearance of the C=O stretch of the starting ketone and the appearance of the C=N stretch can be monitored to follow the reaction progress.
Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass-to-charge ratio of the iminium cation, confirming its formation.
In some cases, the intermediate can be trapped or the reaction can be carried out under conditions that allow for its isolation and characterization. For instance, in the synthesis of other amine derivatives, intermediates have been successfully separated, purified, and identified using a combination of liquid chromatography, mass spectrometry, elemental analysis, and spectroscopic methods. researchgate.net The spectroscopic data obtained from these analyses provide direct evidence for the proposed reaction mechanism.
Sophisticated Structural Elucidation Methodologies for 1,4 Diphenylbutan 1 Amine Hydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Diphenylbutylamine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a molecule with the complexity of 1,4-Diphenylbutan-1-amine, which features multiple distinct proton and carbon environments, advanced NMR methods are indispensable.
Multidimensional NMR Techniques for Complex Spectral Analysis
One-dimensional (1D) NMR spectra of 1,4-Diphenylbutan-1-amine can be crowded due to the presence of two phenyl groups and a flexible butyl chain. Multidimensional NMR experiments are employed to resolve overlapping signals and establish atomic connectivity. arxiv.org
Correlation Spectroscopy (COSY): This 2D experiment maps the coupling relationships between protons (¹H-¹H). For 1,4-Diphenylbutan-1-amine, COSY would reveal correlations between adjacent protons along the butane (B89635) backbone (e.g., the proton at C1 with the protons at C2, C2 with C3, and C3 with C4), confirming the integrity of the alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular framework. For instance, it would show correlations from the benzylic proton at C1 to the aromatic carbons of its directly attached phenyl ring, as well as to carbon C3 of the butyl chain, definitively connecting the different fragments of the molecule.
Interactive Table: Expected Multidimensional NMR Correlations for 1,4-Diphenylbutan-1-amine
| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | H1 ↔ H2; H2 ↔ H3; H3 ↔ H4 | Confirms the sequence of the butane chain. |
| HSQC | ¹H - ¹³C (1-bond) | H1 ↔ C1; H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H-aromatic ↔ C-aromatic | Assigns each carbon to its attached proton(s). |
| HMBC | ¹H - ¹³C (2-3 bonds) | H1 ↔ C2, C3, Ar-C(ipso), Ar-C(ortho); H4 ↔ Ar-C(ipso), Ar-C(ortho) | Connects the phenyl rings to the butyl chain and confirms the overall structure. |
Stereochemical Assignment through Chiral NMR Reagents and NOE Studies
As 1,4-Diphenylbutan-1-amine is chiral at the C1 position, determining its enantiomeric purity and absolute configuration is critical.
Chiral NMR Reagents: The enantiomers of a chiral compound are indistinguishable in a standard (achiral) NMR environment. To resolve them, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used. nih.gov
Chiral Derivatizing Agents (CDAs): These reagents, such as the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, react covalently with the amine to form a pair of diastereomers. researchgate.netacs.orgwikipedia.org These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for the quantification of the enantiomeric excess (ee). By analyzing the chemical shift differences (Δδ) and applying Mosher's model, the absolute configuration (R or S) of the amine can often be determined. acs.orgbath.ac.ukfrontiersin.org
Chiral Solvating Agents (CSAs): CSAs, like enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, form transient, non-covalent diastereomeric complexes with the amine enantiomers. rsc.org This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of enantiomeric purity. rsc.org
Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy (e.g., NOESY, ROESY) detects interactions between protons that are close in space, regardless of whether they are connected by bonds. For flexible molecules, NOE data can be complex due to the presence of multiple conformations in solution. rsc.orgbeilstein-journals.orgmdpi.com However, analysis of time-averaged NOEs can provide valuable information on the predominant solution-state conformations. beilstein-journals.orgrsc.org For 1,4-Diphenylbutan-1-amine, NOE studies could reveal the spatial proximity between the protons of the C1-phenyl ring and the protons on the butyl chain, offering insights into the molecule's preferred 3D shape.
Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.org
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental composition. For 1,4-Diphenylbutan-1-amine hydrochloride, HRMS would confirm the molecular formula of the protonated free base ([C₁₆H₁₉N + H]⁺) by matching its experimental m/z value to the calculated exact mass.
Fragmentation Pattern Analysis: When subjected to a hard ionization technique like Electron Ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For ω-phenylalkylamines, fragmentation is often directed by the amine and the phenyl groups. aip.org
Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is cleavage of the carbon-carbon bond adjacent to the nitrogen (α-cleavage). miamioh.edu For 1,4-Diphenylbutan-1-amine, this involves the cleavage of the C1-C2 bond, which is also a benzylic bond. acs.orgyoutube.com This process leads to the formation of a highly stable benzylic iminium cation at m/z 106.
Tropylium (B1234903) Ion: Another common fragment for compounds containing a benzyl (B1604629) group is the tropylium ion (C₇H₇⁺) at m/z 91, formed by rearrangement of the benzyl cation.
Other Fragments: Loss of the phenyl group or cleavage along the alkyl chain can also occur, leading to other characteristic ions.
Interactive Table: Predicted Mass Spectrometry Fragmentation for 1,4-Diphenylbutan-1-amine (Free Base)
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 225 | Molecular Ion | [C₁₆H₁₉N]⁺• | Electron Ionization |
| 106 | Benzylic Iminium Cation | [C₇H₈N]⁺ | α-Cleavage (cleavage of C1-C2 bond) |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Rearrangement of benzyl fragment |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of the entire butylamine (B146782) side chain |
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govspringernature.com The technique works by scattering X-rays off the electron clouds of atoms arranged in a crystalline lattice.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov For amines, forming a salt like the hydrochloride can improve crystallinity. researchgate.net The crystal is then analyzed by a diffractometer, which measures the positions and intensities of the diffracted X-rays. This data is used to generate an electron density map, from which the positions of all atoms can be determined, yielding a detailed 3D model of the molecule.
Absolute Configuration: For chiral molecules crystallizing in non-centrosymmetric space groups, X-ray crystallography can unambiguously determine the absolute configuration (i.e., distinguish between the R and S enantiomers). ed.ac.ukmit.edu This is achieved by analyzing the effects of anomalous dispersion, which are small differences in scattering intensity between specific pairs of reflections (Bijvoet pairs). ed.ac.ukwikipedia.org The Flack parameter is a value refined from the diffraction data that indicates whether the determined absolute structure is correct. wikipedia.orgmdpi.comiucr.org A Flack parameter close to 0 confirms the assigned configuration, while a value near 1 indicates that the inverted structure is correct. ed.ac.ukwikipedia.org
Interactive Table: Typical X-ray Crystallographic Data
| Parameter | Description | Example Value |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁ (a common chiral space group) |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 5.9 Å, c = 15.4 Å, β = 98.5° |
| Flack Parameter | A value indicating the correctness of the absolute structure assignment. | 0.05(7) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 (4.5%) |
Chiroptical Spectroscopic Techniques for Enantiomeric Purity Assessment (e.g., Circular Dichroism)
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy, which measures the difference in absorption between left and right circularly polarized light, is particularly powerful for analyzing chiral compounds. nih.govacs.org
While simple amines may not have a strong chromophore for direct CD analysis, their enantiomeric excess (ee) can be determined with high sensitivity through derivatization or the use of sensing ensembles. nih.govnih.gov
In Situ Derivatization and Complexation: A common and rapid method involves the in situ reaction of the chiral primary amine with an aldehyde to form a chiral imine. nih.govacs.org This imine can then coordinate to a metal ion, such as Fe(II) or Cu(I), that is also complexed with a chiral ligand (e.g., BINAP). nih.govnih.gov This assembly creates a new, intensely colored chiral complex that exhibits strong CD signals, often in the visible region where interference from other compounds is minimal. nih.govacs.org
Calibration and Quantification: The intensity of the CD signal is directly proportional to the enantiomeric excess of the amine. nih.gov By preparing samples with known ee values, a calibration curve can be generated. The ee of an unknown sample can then be quickly determined by measuring its CD signal and comparing it to the calibration curve. nih.govnsf.gov This optical method is often much faster than traditional chromatographic techniques like chiral HPLC, making it suitable for high-throughput screening applications. nih.gov
Interactive Table: Principles of CD-Based Enantiomeric Purity Assessment
| Method | Principle | Advantage | Reference |
| Metal-Complex Sensing | In situ formation of a chiral imine from the amine, followed by coordination to a metal center (e.g., Fe(II), Cu(I)) with a chiral ligand. | Creates strong CD signals in the visible region, high sensitivity, rapid analysis. | nih.govacs.orgnih.gov |
| Boronic Acid Assembly | Three-component assembly of the amine, a chiral diol (like BINOL), and a formylphenyl boronic acid to form a chiral host-guest complex. | Distinct CD signals for each enantiomer, allows for discrimination and ee determination. | rsc.org |
| Dynamic Covalent Sensing | Reversible Schiff base formation between the amine and a chromophoric aldehyde (e.g., 2,4-dinitrobenzaldehyde). | Simple, uses commercially available reagents, generates a distinct CD signal. | nsf.gov |
Theoretical and Computational Chemistry Studies on 1,4 Diphenylbutan 1 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Amine Systems
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and energy of molecular systems. These calculations can predict a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying the reactivity and properties of amine systems. researchgate.netresearchgate.net DFT calculations are used to optimize molecular geometries, determine electronic properties like orbital energies, and map out reaction pathways. researchgate.netrsc.org
For amine compounds, DFT can elucidate key structural parameters and reactivity indicators. In studies of related molecules like amphetamine, DFT methods such as B3LYP with basis sets like 6-311+G(2d,p) are employed to calculate optimized geometries, which are then validated against experimental data where available. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors can predict how the molecule will interact with other chemical species. researchgate.netnih.gov For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. nih.gov
Table 1: Illustrative DFT-Calculated Properties for an Amine System (Note: This table is illustrative, based on typical results for phenylalkylamines, as specific data for 1,4-diphenylbutan-1-amine hydrochloride is not available in the cited sources.)
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.5 D | Measures charge distribution and polarity |
| Mulliken Charge on N | -0.8 e | Indicates the partial charge on the nitrogen atom |
Semiempirical quantum mechanical (SQM) methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally faster alternative to DFT. numberanalytics.comnumberanalytics.com These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. numberanalytics.comnumberanalytics.com This efficiency makes them particularly useful for initial screenings of large molecules or for exploring the vast conformational landscapes of flexible molecules like 1,4-diphenylbutan-1-amine. numberanalytics.comnih.gov
In drug design and molecular modeling, semiempirical methods are often used for preliminary geometry optimizations before applying more rigorous DFT or ab initio calculations. numberanalytics.comnumberanalytics.com They can predict a range of molecular properties, including heats of formation, conformational energies, and electronic spectra, providing a cost-effective way to assess large numbers of compounds or conformations. numberanalytics.comscielo.br Newer methods like PM6 have shown improved accuracy for noncovalent interactions, which are crucial in biological systems. nih.gov
Table 2: Comparison of Common Semiempirical Methods
| Method | Key Features | Typical Application |
|---|---|---|
| AM1 | A popular method developed in the 1980s. numberanalytics.com | Widely used for initial geometry optimization and conformational analysis of organic molecules. numberanalytics.comscielo.br |
| PM3 | A re-parameterization of AM1, often providing better results for certain systems. numberanalytics.com | General-purpose calculations for organic and drug-like molecules. numberanalytics.comscielo.br |
| DFTB | Density-Functional Tight-Binding; derived from DFT with approximations. nih.gov | Efficient calculations for very large systems, balancing speed and quantum mechanical rigor. nih.gov |
Molecular Modeling and Conformational Analysis of this compound
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Molecular modeling techniques are essential for exploring the potential shapes the molecule can adopt and identifying the most stable conformers.
For the protonated form of the molecule, which is present in the hydrochloride salt, a key interaction that dictates its conformation is the cation-π interaction. A computational study on a series of protonated phenylalkylamines (C₆H₅(CH₂)nNH₃⁺, where n=1-4) using DFT calculations and infrared multiple-photon dissociation (IRMPD) spectroscopy revealed significant findings applicable here. nih.gov For chain lengths of n=2 and greater, the most stable conformation is a folded structure. nih.gov In this arrangement, the flexible alkyl chain allows the positively charged ammonium (B1175870) group (-NH₃⁺) to fold back and interact favorably with the electron-rich π system of the phenyl ring. nih.gov This cation-π interaction provides significant stabilization compared to an extended, linear conformation. Given that 1,4-diphenylbutan-1-amine has a butyl chain (n=4), it is highly probable that its protonated form adopts a similar folded geometry as its most stable conformer in the gas phase. nih.gov
Molecular dynamics (MD) simulations can further explore the conformational dynamics of such molecules in different environments, like in solution or when interacting with biological targets. nih.govbiorxiv.orgbiorxiv.org These simulations model the movement of atoms over time, providing insight into how the molecule's shape fluctuates and adapts. nih.govbiorxiv.org
Table 3: Relative Energies of Folded vs. Extended Conformers for a Protonated Phenylalkylamine (Note: Based on findings for C₆H₅(CH₂)nNH₃⁺ where n=4 nih.gov.)
| Conformer | Key Interaction | Relative Energy (Illustrative) | Predicted Stability |
|---|---|---|---|
| Folded | Cation-π interaction between -NH₃⁺ and phenyl ring | 0.0 kcal/mol | Most Stable |
| Extended | No significant intramolecular interaction | +5-10 kcal/mol | Less Stable |
Prediction of Spectroscopic Parameters from Theoretical Models for Structural Confirmation
Theoretical models are invaluable for interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR), and confirming molecular structures. DFT calculations can predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) with a useful degree of accuracy. researchgate.netnih.gov
By performing a DFT frequency calculation on an optimized geometry, a theoretical IR spectrum can be generated. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental results. nih.gov Comparing the predicted peaks for specific functional groups (e.g., N-H stretches, C-H aromatic stretches, C-H aliphatic stretches) with an experimental IR spectrum helps to confirm the structure and its conformation. nih.gov For protonated phenylalkylamines, the N-H stretching region of the IR spectrum is particularly informative for confirming the presence of folded structures stabilized by cation-π interactions. nih.gov
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov Recent advancements also incorporate machine learning to refine these predictions, achieving high accuracy. nih.govresearchgate.net The comparison between calculated and experimental NMR shifts is a powerful tool for assigning the structure and stereochemistry of complex organic molecules. researchgate.netgithub.io
Table 4: Illustrative Comparison of Experimental and Theoretically Predicted IR Frequencies (Note: This table is illustrative. Experimental values are typical for this class of compound; theoretical values are what would be expected from a scaled DFT calculation.)
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Illustrative Scaled DFT Prediction (cm⁻¹) |
|---|---|---|
| N-H Stretch (in -NH₃⁺) | 2800-3100 | 2950 |
| Aromatic C-H Stretch | 3000-3100 | 3050 |
| Aliphatic C-H Stretch | 2850-2960 | 2920 |
| C=C Aromatic Ring Stretch | 1450-1600 | 1500, 1580 |
Computational Studies on Reaction Mechanisms and Catalytic Cycles Involving Diphenylbutylamine Compounds
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, a task that is often difficult to achieve through experimental means alone. DFT calculations can be used to locate transition state (TS) structures and calculate the activation energies (energy barriers) for a proposed reaction mechanism. rsc.orgdtic.mil This allows researchers to determine the most likely pathway a reaction will follow.
For reactions involving amine compounds, such as nucleophilic addition or substitution, computational studies can provide deep insights. For example, a study on the reaction of amphetamines with fluorescein (B123965) isothiocyanate (FITC) used DFT to analyze the reaction mechanism and predict the resulting changes in the UV-vis spectrum. acs.org Such studies typically involve optimizing the geometries of reactants, products, intermediates, and transition states to construct a complete potential energy surface for the reaction. rsc.org
While specific reaction mechanism studies for 1,4-diphenylbutan-1-amine are not readily found, computational methods could be applied to investigate its synthesis, degradation, or metabolic pathways. For example, modeling the aminolysis reaction involving a diphenylbutylamine derivative has been used to understand the formation of complex molecular architectures like rotaxanes. rsc.org These computational approaches provide a framework for understanding and predicting the chemical behavior of diphenylbutylamine compounds in various chemical and biological processes. rsc.orgresearchgate.net
Applications of 1,4 Diphenylbutan 1 Amine Hydrochloride in Advanced Organic Synthesis
Role as a Key Building Block in Multi-Component Reactions for Diverse Chemical Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial components. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple starting materials. nih.govnih.gov MCRs like the Mannich, Ugi, and Hantzsch reactions are fundamental in creating diverse chemical structures, particularly heterocyclic scaffolds such as 1,4-benzodiazepines, which are significant in medicinal chemistry. nih.govlibretexts.orgslideshare.netnih.gov
Primary amines and their hydrochloride salts are common reactants in many MCRs. nih.gov For instance, the Mannich reaction frequently utilizes an amine hydrochloride, an aldehyde, and a compound with an active hydrogen. nih.gov Similarly, the Ugi four-component reaction (U-4CR) employs a primary amine to produce dipeptide scaffolds. nih.gov While amines like aminophenylketones and methyl anthranilate have been successfully used as the amine component in MCRs to build complex scaffolds, libretexts.org there is no specific documented evidence in the provided search results of 1,4-Diphenylbutan-1-amine hydrochloride being used as a key building block in such reactions.
Table 1: Overview of Selected Multi-Component Reactions Involving Amines
| Reaction Name | Components | Typical Product Scaffold |
|---|---|---|
| Mannich Reaction | Amine (often as hydrochloride), Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compounds |
| Ugi Reaction | Primary Amine, Carbonyl Compound, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, Ammonia (B1221849) or primary amine | 1,4-Dihydropyridines |
| Strecker Reaction | Amine, Aldehyde or Ketone, Cyanide Salt | α-Amino nitriles |
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis for Enantioselective Transformations
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical and natural product sectors. polysciences.com A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. uci.edu After the transformation, the auxiliary is typically removed for reuse. uci.edu Chiral primary amines, in particular, have emerged as versatile and potent organocatalysts for a wide array of enantioselective reactions. mdpi.com
For a compound to function as an effective chiral auxiliary, it must direct the synthesis with high stereoselectivity and be easily removable without causing racemization. nih.gov While various chiral amines and amino alcohols, such as pseudoephenamine, have been successfully employed as chiral auxiliaries in asymmetric alkylations and other transformations, nih.gov there are no specific research findings that detail the use of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis for enantioselective transformations.
Contribution to the Synthesis of Complex Molecular Architectures and Natural Product Analogues
The synthesis of complex molecular architectures and analogues of natural products is a central theme in organic chemistry, driving the development of novel therapeutic agents and research tools. mdpi.comsongwon.com Strategies such as Diversity-Oriented Synthesis (DOS) aim to create libraries of structurally diverse molecules from a common starting material. songwon.com The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the optimization of biological properties. mdpi.com
Various synthetic methods, including the Barbier reaction and multicomponent strategies, have been instrumental in constructing complex natural products and their derivatives. mdpi.com Although primary amines can be crucial building blocks in these intricate syntheses, there is no available information from the search results indicating that this compound has been specifically utilized for the synthesis of complex molecular architectures or natural product analogues.
Exploration in Materials Science as a Monomer or Structural Motif
The incorporation of specific chemical motifs into larger structures is fundamental to materials science, leading to the development of materials with tailored properties.
Amine-functional polymers are a versatile class of materials used in a wide range of applications, including coatings, adhesives, and biomedical devices. nih.gov These polymers can be synthesized by incorporating functional monomers containing amine groups into the polymer backbone or as pendant groups. Such monomers can include aromatic polyamides or poly(4-aminostyrene), which provide reactivity for crosslinking or further modification. nih.gov However, the provided search results contain no specific information on the use of this compound as a monomer or structural motif for integration into polymer frameworks to create functional materials.
Coordination chemistry and supramolecular assembly involve the organization of molecules into larger, ordered structures through non-covalent interactions or coordination bonds. polysciences.com Neutral amine ligands are a highly successful class of ligands in the coordination chemistry of various metals. mdpi.com The denticity and structure of the amine ligand play a crucial role in determining the geometry and stability of the resulting metal complex. mdpi.com Furthermore, amine-functionalized molecules can be incorporated into metal-organic frameworks (MOFs) to tailor their properties for applications such as gas adsorption. nih.gov Despite these general principles, there is no specific documentation in the search results describing the role of this compound in forming supramolecular assemblies or in coordination chemistry.
Table 2: Chemical Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 74533-88-3 | C₁₆H₂₀ClN | 261.79 g/mol |
| 1,4-Diphenylbutan-1-amine | Not specified | C₁₆H₁₉N | 225.33 g/mol |
| Methyl anthranilate | 134-20-3 | C₈H₉NO₂ | 151.16 g/mol |
| Pseudoephenamine | 54765-12-7 | C₁₅H₁₇NO | 227.30 g/mol |
| Poly(4-aminostyrene) | 70456-78-1 | (C₈H₉N)n | Varies |
Design and Synthesis of Advanced 1,4 Diphenylbutan 1 Amine Hydrochloride Analogues
Rational Design Principles for Structural Modification of the Diphenylbutylamine Backbone
The rational design of new analogues of 1,4-diphenylbutan-1-amine hydrochloride hinges on established medicinal chemistry and computational principles to guide structural modifications. The goal is to create derivatives with predictable changes in properties such as steric hindrance, electronic distribution, and conformational flexibility. This process moves beyond random derivatization, employing a strategic approach to probe the chemical space around the core scaffold.
Key design strategies include:
Scaffold Hopping and Isosteric Replacement: A primary strategy involves replacing parts of the molecule with structurally different but functionally similar groups. nih.gov For the diphenylbutylamine backbone, this could mean replacing one of the phenyl rings with a bioisosteric heterocycle (e.g., pyridine, thiophene) to alter properties like hydrogen bonding capacity and metabolic stability.
Substituent-Based Modification: The aromatic rings are prime targets for substitution. Introducing a variety of functional groups allows for the fine-tuning of electronic properties. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) and electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can be systematically placed at the ortho, meta, and para positions to modulate the reactivity of the amine and the aromatic systems. mdpi.comchemrxiv.org
Conformational Constraint: The flexibility of the butane (B89635) chain can be restricted to lock the molecule into a specific bioactive conformation. This is often achieved by incorporating the chain into a new ring system, a strategy that can lead to enhanced selectivity for a biological target. mdpi.com
Computational and 3D-QSAR Modeling: Modern drug design heavily relies on computational methods. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and pharmacophore modeling can be used to build predictive models. nih.gov These models help identify which steric and electronic features are critical for a desired outcome, thereby guiding the synthesis of the most promising candidates and avoiding less productive synthetic efforts.
The table below outlines potential modifications to the 1,4-diphenylbutan-1-amine backbone based on these rational design principles.
Table 1: Rational Modifications of the 1,4-Diphenylbutan-1-amine Scaffold
| Modification Site | Modification Type | Examples | Rationale |
|---|---|---|---|
| Phenyl Ring at C1 | Substitution (EDG/EWG) | 4-OCH₃, 4-Cl, 3-NO₂ | Modulate electronic properties and reactivity of the benzylic amine. |
| Phenyl Ring at C4 | Substitution (EDG/EWG) | 4-F, 4-CH₃, 3,4-diCl | Alter overall lipophilicity and potential for π-π stacking interactions. |
| Aromatic System | Scaffold Hopping | Replace Phenyl with Pyridyl or Thienyl | Introduce heteroatoms to alter solubility and hydrogen bonding potential. |
| Butyl Chain | Conformational Constraint | Cyclization to form a piperidine (B6355638) or tetralin core | Reduce conformational flexibility to enhance binding affinity/selectivity. |
| Amine Group | Alkylation/Acylation | N-methyl, N-acetyl | Modify basicity, nucleophilicity, and hydrogen bonding capability. |
Systematic Exploration of Structure-Reactivity Relationships within Derivative Series
Once a series of analogues has been designed, a systematic study of their structure-reactivity relationships (SRR) is essential to understand how chemical modifications influence their behavior. This involves correlating specific structural changes with observable chemical properties, such as reaction rates or equilibrium constants.
The electronic nature of substituents on the phenyl rings significantly impacts the reactivity of the entire molecule. chemrxiv.org For instance, electron-donating groups increase the electron density on the phenyl ring and can enhance the nucleophilicity of the π-system, while electron-withdrawing groups have the opposite effect. chemrxiv.org The reactivity of the amine group is likewise influenced by nearby substituents through inductive and resonance effects.
Computational chemistry provides powerful tools for quantifying these relationships. Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is highly informative. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
The following table presents hypothetical data from a computational analysis of 1,4-diphenylbutan-1-amine derivatives with substituents on the C1-phenyl ring, illustrating the expected trends in electronic properties and predicted reactivity.
Table 2: Predicted Reactivity Based on Frontier Molecular Orbital Analysis
| Derivative (Substituent at C1-Phenyl, para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |
|---|---|---|---|---|
| -OCH₃ (EDG) | -5.10 | -0.95 | 4.15 | High |
| -CH₃ (EDG) | -5.25 | -1.05 | 4.20 | Moderate-High |
| -H (Unsubstituted) | -5.60 | -1.15 | 4.45 | Moderate |
| -Cl (EWG) | -5.85 | -1.30 | 4.55 | Moderate-Low |
| -CN (EWG) | -6.10 | -1.55 | 4.55 | Low |
| -NO₂ (EWG) | -6.40 | -1.80 | 4.60 | Very Low |
Note: Data are illustrative to demonstrate established chemical principles.
This systematic approach allows researchers to build a predictive model where the electronic structure and reactivity of new, unsynthesized analogues can be estimated, streamlining the discovery process. nih.gov
Synthetic Accessibility and Diversification Strategies for Novel Diphenylbutylamine Structures
The ability to synthesize a wide array of analogues is critical for thoroughly exploring the chemical space around the 1,4-diphenylbutan-1-amine scaffold. Modern synthetic methodologies, particularly those focused on diversity-oriented synthesis (DOS), are well-suited for this task. mdpi.com DOS aims to generate structurally diverse small molecules from a common starting material or intermediate, often employing late-stage functionalization techniques. osti.gov
Key synthetic strategies for diversifying the diphenylbutylamine structure include:
Modular Synthesis: Building the molecule from key fragments allows for easy variation. For example, a Grignard reaction between a substituted benzaldehyde (B42025) and a suitable three-carbon synthon, followed by amination, would allow for diversity at the C1-phenyl ring. The C4-phenyl ring could be introduced via a Suzuki or Stille coupling reaction on a halogenated precursor.
Late-Stage C-H Functionalization: This powerful strategy enables the direct modification of C-H bonds at a late stage in the synthesis, bypassing the need for pre-functionalized starting materials. osti.gov For the diphenylbutylamine core, this could involve regioselective C-H borylation or halogenation of the phenyl rings, which can then be used as handles for further cross-coupling reactions to introduce a wide range of substituents.
Nucleophilic Substitution and Cycloaddition: The primary amine is a versatile functional handle. It can undergo nucleophilic substitution or be used in condensation reactions to append new moieties. tubitak.gov.tr Furthermore, it can participate in cycloaddition reactions to build novel heterocyclic systems fused to the core structure. acs.org
Solid-Phase Synthesis: For generating large libraries of compounds, solid-phase synthesis can be employed. mdpi.com By anchoring a common intermediate to a resin, a series of reaction steps with different building blocks can be carried out in parallel, followed by cleavage from the support to yield the final library of diverse analogues.
A general synthetic approach could start with the synthesis of a core intermediate, such as 4-phenyl-1-(4-bromophenyl)butan-1-one. This intermediate possesses handles for diversification at both ends of the molecule. Reductive amination would install the amine, while the bromo group serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents on the second phenyl ring.
Future Perspectives and Emerging Research Avenues in 1,4 Diphenylbutan 1 Amine Hydrochloride Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production
The traditional batch synthesis of fine chemicals and pharmaceutical ingredients is increasingly being challenged by continuous flow chemistry, which offers significant advantages in terms of efficiency, safety, and scalability. nih.govallfordrugs.comnih.gov The production of 1,4-Diphenylbutan-1-amine hydrochloride is well-suited for adaptation to flow processes. A potential synthesis could involve reactions such as reductive amination of a ketone precursor, which can be seamlessly translated into a continuous-flow setup. nih.gov
Automated synthesis platforms, which combine robotics and computer control, can dramatically accelerate the discovery and optimization of reaction conditions. researchgate.netnih.gov Systems can automatically perform sequential reactions, purifications, and analyses, reducing manual error and increasing throughput. nih.govmerckmillipore.comchemspeed.com For instance, an automated platform could explore a wide range of catalysts, solvents, and temperature conditions for the synthesis of this compound, identifying optimal parameters in a fraction of the time required by traditional methods. chemspeed.com The integration of flow reactors with these automated platforms enables a "self-driving lab" approach, where an algorithm can iteratively optimize a synthesis and scale it up. nih.govnih.gov The synthesis of flibanserin, for example, was effectively achieved in a four-step continuous flow process that included reductive amination and the use of heterogeneous catalysts. nih.gov This demonstrates the potential for developing a robust, multi-step flow synthesis for complex amine targets. uc.ptthieme-connect.de
Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio in microreactors. |
| Safety | Handling of large quantities of hazardous reagents and intermediates. | Small reaction volumes at any given time minimize risk. Enables use of hazardous reagents under controlled conditions. allfordrugs.com |
| Scalability | Often requires re-optimization of conditions for scale-up. | Scaled by running the process for a longer duration ("scaling-out") without re-optimization. nih.gov |
| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise, real-time control over reaction parameters. |
| Reproducibility | Can vary between batches due to inconsistencies in conditions. | High reproducibility and consistency. chemspeed.com |
| Integration | Multi-step processes require manual isolation and purification at each stage. | Can be "telescoped" into a single, continuous process with in-line purification. thieme-connect.de |
Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research, capable of predicting reaction outcomes, optimizing synthetic routes, and even designing novel molecules. chemspeed.comnih.gov For this compound, these technologies offer several promising avenues of research.
Predictive models can be trained on existing chemical reaction data to forecast the success or yield of a given transformation. pku.edu.cn For example, an ML model could predict the optimal catalyst and solvent combination for the synthesis of this compound from a library of potential starting materials. acs.org Studies have shown that algorithms like random forest can reliably predict the conversion rate of amide bond synthesis, a reaction class closely related to amine chemistry, even with limited datasets. pku.edu.cn Bayesian optimization algorithms have been successfully used to guide the optimization of photoredox amine synthesis in automated flow reactors, efficiently exploring a large reaction space to find the best conditions for yield and cost. nih.govacs.org
Furthermore, AI can be used to predict the reactivity of the this compound molecule itself. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate molecular descriptors with chemical properties. mdpi.com This could be used to predict how the amine will behave in subsequent derivatization reactions or to screen for potential biological activities without the need for extensive laboratory work.
Table 2: Potential Applications of Machine Learning in this compound Chemistry
| Application Area | Machine Learning Technique | Potential Outcome |
|---|---|---|
| Synthesis Optimization | Bayesian Optimization, Random Forest | Identification of optimal reaction conditions (temperature, catalyst, solvent) for maximizing yield and minimizing byproducts. pku.edu.cnacs.org |
| Retrosynthesis Planning | Neural Networks, Tree Search Algorithms | Proposal of novel and efficient synthetic routes from commercially available starting materials. nih.gov |
| Reactivity Prediction | Gradient Boosting, Support Vector Machines | Prediction of the molecule's reactivity in various chemical transformations, such as N-dealkylation or acylation. mdpi.com |
| Property Prediction | Deep Learning, QSAR | Estimation of physicochemical properties (e.g., solubility, pKa) and potential biological activity. |
| Process Automation | Large Language Models (LLMs) | Translation of literature procedures or natural language commands into executable code for automated synthesis platforms. nih.gov |
Unexplored Synthetic Transformations and Derivatizations of the Amine Functionality
The primary amine group in 1,4-Diphenylbutan-1-amine is a versatile functional handle for a wide array of chemical transformations. While standard derivatizations like acylation, alkylation, and silylation are well-established for primary amines, numerous advanced and currently unexplored transformations could lead to novel derivatives with unique properties. iu.edu
Derivatization is a common strategy to enhance the properties of a molecule for analysis or to create new chemical entities. iu.edu Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used to create derivatives with strong UV absorption or fluorescence for sensitive detection in HPLC. thermofisher.comnih.gov Trifluoroacetic anhydride (B1165640) (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common acylating and silylating agents, respectively, that improve gas chromatography performance by increasing volatility and thermal stability. iu.edu
Beyond these standard methods, future research could focus on more complex transformations. The amine group could be used as a directing group to facilitate regioselective C-H activation on one of the adjacent phenyl rings, allowing for the introduction of new substituents at positions that are otherwise difficult to functionalize. Another avenue involves intramolecular cyclization reactions, where the amine nitrogen and a portion of the butyl chain could be incorporated into a new heterocyclic ring system, potentially leading to compounds with novel pharmacological profiles. The development of novel derivatizing agents specifically designed to react with primary amines under mild conditions continues to be an active area of research. nih.govresearchgate.net
Table 3: Potential Derivatization Reactions for the Amine Functionality
| Reaction Class | Example Reagent | Resulting Functional Group |
|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) iu.edu | N-Trifluoroacetamide |
| Benzoyl chloride nih.gov | N-Benzamide | |
| Alkylation | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) iu.edu | N,N-Dimethylaminomethylene |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) iu.edu | N-Trimethylsilyl amine |
| Fluorescent Labeling | o-Phthalaldehyde (OPA) thermofisher.comnih.gov | Fluorescent Isoindole Derivative |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.comresearchgate.net | FMOC-protected Amine | |
| Sulfonylation | Dansyl chloride nih.gov | N-Dansyl Sulfonamide |
Advanced Methodologies for Enhanced Stereochemical Control and Analysis in Diphenylbutylamine Synthesis
The C1 position of 1,4-Diphenylbutan-1-amine is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Controlling this stereochemistry is of paramount importance, as different enantiomers can have vastly different biological activities. Future research will undoubtedly focus on developing advanced methodologies for the stereoselective synthesis and analysis of this compound.
The stereoselective synthesis of chiral amines is a well-developed field, but new and more efficient methods are continuously being sought. researchgate.net Strategies for controlling the stereochemistry of 1,4-Diphenylbutan-1-amine could include:
Catalyst-Controlled Synthesis : Employing chiral catalysts, such as those based on transition metals with chiral ligands (e.g., phosphoramidites), to direct the reaction towards a single enantiomer. nih.gov Asymmetric transfer hydrogenation of a precursor imine is a powerful example of this approach.
Substrate-Controlled Synthesis : Designing the synthesis so that the inherent structural features of a chiral substrate or reagent guide the stereochemical outcome of a reaction. nih.gov
Enzymatic Resolution : Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
The development of advanced analytical techniques is crucial for accurately determining the stereochemical purity (enantiomeric excess) of the synthesized product. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and powerful method for separating and quantifying enantiomers. elsevierpure.com Future work could involve the development of new chiral selectors for HPLC or capillary electrophoresis that offer even greater resolution and sensitivity for diphenylbutylamine-type structures. The study of dynamic stereochemistry, where stereocenters can interconvert, is also a growing field that could provide insights into the configurational stability of such molecules. elsevierpure.comresearchgate.net
Table 4: Strategies for Stereochemical Control in Diphenylbutylamine Synthesis
| Strategy | Description | Example Method |
|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation or transfer hydrogenation of a precursor imine using a chiral Rhodium or Iridium catalyst. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Attaching a chiral auxiliary to the nitrogen or a precursor ketone to guide a reduction or alkylation step. |
| Substrate Control | A stereocenter already present in the starting material directs the formation of a new stereocenter. nih.gov | Using a chiral starting material where steric or electronic factors favor attack from one face. |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for their separation. | Selective acylation of one enantiomer of racemic 1,4-Diphenylbutan-1-amine using a chiral catalyst or enzyme. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,4-Diphenylbutan-1-amine hydrochloride to improve yield and purity?
- Methodology : Use multi-step synthesis with intermediates validated by techniques like HPLC or NMR. For example, deuterated analogs (e.g., deuterated amine hydrochlorides in ) require isotopic labeling during synthesis to ensure purity (>98 atom% D). Monitor reaction conditions (temperature, pH) to minimize byproducts like dihydrochloride impurities .
- Key Parameters : Reaction time, solvent selection (e.g., ethanol or ether for purification steps), and acid-base neutralization for hydrochloride salt formation .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR : Use , , and (for deuterated analogs) to confirm molecular structure and isotopic purity .
- Mass Spectrometry : Validate molecular weight (e.g., 191.65 g/mol for deuterated variants) and detect impurities like unreacted phenyl intermediates .
- HPLC : Quantify purity using reverse-phase columns and UV detection at 254 nm, referencing EP/Ph. Eur impurity standards (e.g., Imp. D and E in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound derivatives?
- Methodology :
- Isotopic Purity Analysis : For deuterated analogs, ensure no residual protiated species via -NMR and isotope ratio mass spectrometry .
- Byproduct Identification : Compare retention times in HPLC with certified reference materials (e.g., EP impurity standards in ) to distinguish between structural isomers or degradation products .
- Quantum Chemical Calculations : Predict chemical shifts using DFT models to validate experimental NMR assignments for complex derivatives .
Q. What experimental design strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?
- Methodology :
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC values, accounting for solubility limits in aqueous buffers .
- Control Experiments : Include deuterated analogs (e.g., -labeled compounds in ) to assess isotope effects on binding kinetics .
- High-Throughput Screening : Employ microplate readers with fluorescence polarization to monitor real-time enzyme activity .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) and slow evaporation techniques to induce nucleation .
- Anomer Control : For chiral analogs, use selective crystallization methods (e.g., seeding with α/β-anomer seeds) to isolate pure crystalline forms, as demonstrated for lactosamine hydrochloride in .
- Thermal Analysis : Perform DSC/TGA to identify polymorphic transitions and optimize annealing temperatures .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting results in stability studies of this compound under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) conditions at elevated temperatures (40–60°C). Analyze degradation products via LC-MS and compare with impurity profiles in .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?
- Methodology :
- Isotopic Enrichment Monitoring : Track -incorporation using isotope-specific detectors in LC-MS .
- Process Validation : Implement QbD (Quality by Design) principles to define critical process parameters (CPPs) like reaction time and deuterium source purity .
Safety & Compliance
Q. What safety protocols are essential for handling this compound in laboratories?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
